molecular formula C23H31N3O4 B3305945 Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester CAS No. 925246-00-0

Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester

Cat. No.: B3305945
CAS No.: 925246-00-0
M. Wt: 413.5 g/mol
InChI Key: LKOQTCXPJVIMFO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester is a complex organic compound with the molecular formula C23H31N3O4 and a molecular weight of 413.5099[_{{{CITATION{{{_1{925246-00-0 | Benzoic acid, 4- (dimethylamino)-, 1,1′- (methylimino .... This compound is known for its unique chemical structure and diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of benzoic acid with dimethylamine to form 4-(dimethylamino)benzoic acid. This intermediate is then further reacted with ethylenediamine and formaldehyde to introduce the 1,1'-[(methylimino)di-2,1-ethanediyl] moiety[_{{{CITATION{{{_1{925246-00-0 | Benzoic acid, 4- (dimethylamino)-, 1,1′- (methylimino ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce benzoic acid derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzoic acid, 4-(dimethylamino)-, methyl ester: This compound is structurally similar but has a methyl ester group instead of the 1,1'-[(methylimino)di-2,1-ethanediyl] moiety.

  • 4-(Dimethylamino)benzoic acid: This is a simpler analog without the additional esterification.

Uniqueness: The presence of the 1,1'-[(methylimino)di-2,1-ethanediyl] group in this compound provides unique chemical properties and reactivity compared to its simpler analogs. This structural feature allows for a broader range of applications and interactions in various chemical and biological processes.

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Properties

IUPAC Name

2-[2-[4-(dimethylamino)benzoyl]oxyethyl-methylamino]ethyl 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-24(2)20-10-6-18(7-11-20)22(27)29-16-14-26(5)15-17-30-23(28)19-8-12-21(13-9-19)25(3)4/h6-13H,14-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOQTCXPJVIMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCCN(C)CCOC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893747
Record name (Methylimino)di-2,1-ethanediyl bis[4-(dimethylamino)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925246-00-0
Record name 1,1′-[(Methylimino)di-2,1-ethanediyl] bis[4-(dimethylamino)benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925246-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(dimethylamino)-, 1,1'-((methylimino)di-2,1-ethanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925246000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Methylimino)di-2,1-ethanediyl bis[4-(dimethylamino)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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